molecular formula C17H20N2O4S B2757579 N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide CAS No. 2361755-12-4

N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide

Katalognummer B2757579
CAS-Nummer: 2361755-12-4
Molekulargewicht: 348.42
InChI-Schlüssel: IBIQLQMXBUHFSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide, also known as EMA401, is a novel drug candidate that has shown promising results in the treatment of chronic neuropathic pain. It is a small molecule that selectively targets the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain signaling pathways.

Wirkmechanismus

N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide selectively targets the AT2 receptor, which is expressed in the peripheral nervous system and is involved in the regulation of pain signaling pathways. Activation of the AT2 receptor leads to the inhibition of pain transmission and the promotion of nerve regeneration, which may contribute to the analgesic effects of N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide.
Biochemical and Physiological Effects:
N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has been shown to reduce pain sensitivity in animal models of neuropathic pain by inhibiting the activity of pain-sensing neurons. It also promotes nerve regeneration, which may help to restore normal nerve function and reduce pain. In clinical trials, N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has been found to be safe and well-tolerated, with no significant side effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for the AT2 receptor, as well as its ability to cross the blood-brain barrier. However, its relatively short half-life and low solubility may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide. One area of interest is the development of new formulations or delivery methods that can improve its bioavailability and prolong its half-life. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide. Finally, there is a need for further clinical trials to evaluate its effectiveness in other types of neuropathic pain, as well as its long-term safety and efficacy.

Synthesemethoden

The synthesis of N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide involves the reaction of 2-ethoxy-5-methylsulfonylbenzenamine with 4-bromoaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for industrial production.

Wissenschaftliche Forschungsanwendungen

N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has been extensively studied for its potential use in the treatment of chronic neuropathic pain. Several preclinical studies have demonstrated its efficacy in reducing pain sensitivity in animal models of neuropathic pain. In a phase II clinical trial, N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide was found to be safe and well-tolerated, and showed significant pain reduction in patients with post-herpetic neuralgia. Further clinical trials are underway to evaluate its effectiveness in other types of neuropathic pain.

Eigenschaften

IUPAC Name

N-[4-[(2-ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-23-16-10-5-12(2)11-17(16)24(21,22)19-15-8-6-14(7-9-15)18-13(3)20/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIQLQMXBUHFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.